4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolo moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole.
Pyrrolo[1,2-a]benzimidazole derivatives: Such as fluorinated pyrimido[1,2-a]-benzimidazole.
Uniqueness
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications .
Biological Activity
The compound 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a novel pyrrolo[1,2-a]benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[1,2-a]benzimidazole core with a morpholine substituent. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that pyrrolo[1,2-a]benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In studies involving human leukemia cell lines (K562, U937, HL60), the compound demonstrated moderate antiproliferative activity. The IC50 values were comparable to established anticancer agents, indicating potential effectiveness in treating leukemia .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by assays that show increased levels of pro-apoptotic markers and decreased viability in treated cells.
Neuropharmacological Effects
Additionally, some derivatives of pyrrolo[1,2-a]benzimidazole have been studied for their effects on central nervous system (CNS) pathways:
- Dopamine Antagonism : Preliminary studies suggest that certain derivatives exhibit dopamine antagonist properties in animal models. These findings indicate potential applications in treating disorders such as schizophrenia or Parkinson's disease .
Study 1: Antileukemic Activity
In a controlled study, a series of pyrrolo[1,2-a]benzimidazole derivatives were synthesized and tested for antileukemic activity using the MTS assay. The results showed:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | K562 | 15 ± 3 |
Compound B | U937 | 20 ± 5 |
Compound C | HL60 | 18 ± 4 |
These results indicate that the synthesized compounds possess significant cytotoxicity against leukemia cell lines, with Compound A being the most effective .
Study 2: Neuropharmacological Evaluation
A separate investigation evaluated the central effects of morpholine-containing derivatives on mouse models. The study employed behavioral assays to assess locomotion and response to dopaminergic stimuli:
Compound | Dose (mg/kg) | Effect |
---|---|---|
Compound D | 5 | Decreased locomotion |
Compound E | 10 | Increased resistance to apomorphine-induced climbing behavior |
These findings suggest that certain derivatives may modulate dopaminergic activity, providing insights into their potential use in neuropharmacology .
Properties
CAS No. |
174657-59-1 |
---|---|
Molecular Formula |
C28H28Cl3N3O |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C28H26ClN3O.2ClH/c29-23-12-10-21(11-13-23)24-20-32-26-9-5-4-8-25(26)31(15-14-30-16-18-33-19-17-30)28(32)27(24)22-6-2-1-3-7-22;;/h1-13,20H,14-19H2;2*1H |
InChI Key |
ICTCSVOKPFHOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6.Cl.Cl |
Origin of Product |
United States |
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